molecular formula C24H27N3O3 B2750485 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide CAS No. 877631-27-1

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide

Cat. No.: B2750485
CAS No.: 877631-27-1
M. Wt: 405.498
InChI Key: PLQUVRXFFXTXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide (CAS 877631-27-1) is a synthetic small molecule with a molecular formula of C24H27N3O3 and a molecular weight of 405.5 g/mol . This compound is identified as a novel, high-affinity ligand for the Dopamine D2 Receptor (D2R), a key G-protein-coupled receptor (GPCR) target in central nervous system (CNS) research . It was discovered through a combined in silico and in vitro screening approach, demonstrating exceptional binding affinity at the nanomolar level (KI = 4.1 nM) for D2R . Its mechanism of action involves targeting the orthosteric binding pocket of D2R. The compound's protonatable nitrogen is predicted to form a crucial ionic bond with a conserved aspartate residue (Asp114 3.32 ) in the receptor's binding site, a characteristic interaction for potent D2R ligands . The structural motif of a 4-phenylpiperazine, present in this molecule, is a common feature in many pharmacologically active compounds targeting aminergic GPCRs . This ligand is a valuable pharmacological tool for researchers studying D2R-associated pathologies, such as Parkinson's disease, schizophrenia, and bipolar disorders, where the development of selective ligands with improved side-effect profiles is a major research focus . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Specifications: • CAS Number: 877631-27-1 • Molecular Formula: C24H27N3O3 • Molecular Weight: 405.5 g/mol • Primary Target: Dopamine D2 Receptor (D2R) • Reported Binding Affinity (K I ): 4.1 nM

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-21-11-9-19(10-12-21)24(28)25-18-22(23-8-5-17-30-23)27-15-13-26(14-16-27)20-6-3-2-4-7-20/h2-12,17,22H,13-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQUVRXFFXTXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A similar compound was found to interact with theAdenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammatory response and neurotransmission.

Mode of Action

Based on its potential interaction with the adenosine receptor a2a, it can be hypothesized that the compound may bind to this receptor and modulate its activity. The specific changes resulting from this interaction would depend on the nature of the compound-receptor binding.

Biochemical Pathways

Given the potential target, it can be inferred that the compound may influence pathways related toadenosine signaling . The downstream effects of this could include changes in inflammatory response and neurotransmission.

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H26N4O3C_{23}H_{26}N_{4}O_{3} and includes a furan ring, a phenylpiperazine moiety, and a methoxybenzamide functional group. These structural components suggest interactions with various biological targets, particularly in the central nervous system.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, preliminary studies indicate several promising activities:

1. Neurotransmitter Modulation:

  • The compound may interact with serotonin receptors and other neurotransmitter systems, influencing pathways related to mood regulation and anxiety .

2. Anticancer Potential:

  • Similar compounds have shown anticancer activity, suggesting that this compound could also possess such properties. Its structural similarities to known anticancer agents warrant further investigation .

3. Antifungal Activity:

  • Related compounds have demonstrated antifungal properties, indicating that this compound might exhibit similar effects .

While the precise mechanism of action for this compound remains to be fully elucidated, several potential pathways have been proposed:

1. Receptor Interaction:

  • The compound is hypothesized to act as an antagonist at adenosine A2A receptors, which are implicated in neurodegenerative diseases .

2. Acetylcholinesterase Inhibition:

  • Similar compounds have been characterized for their ability to inhibit acetylcholinesterase, an enzyme relevant in Alzheimer's disease treatment .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates:
    • Synthesis begins with furan derivatives and phenylpiperazine intermediates.
    • The furan moiety can be synthesized from furan using Vilsmeier-Haack reaction conditions.
  • Coupling Reactions:
    • The intermediates are coupled through amide bond formation under controlled conditions to yield the final product.

Case Studies and Research Findings

Research on compounds similar to this compound provides insights into its potential applications:

Study Findings
Study on Anticancer ActivityCompounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines .
Neurotransmitter Modulation ResearchIndicated potential for mood regulation through serotonin receptor interaction .
Antifungal StudiesRelated compounds demonstrated effective antifungal activity against multiple strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several derivatives documented in the literature, particularly those featuring piperazine, benzamide, or furan components. Below is a comparative analysis of key analogues:

Compound Name Key Structural Features Melting Point (°C) Molecular Weight (g/mol) Notable Properties/Activity Source
Target Compound Furan-2-yl, 4-phenylpiperazine, 4-methoxybenzamide Not reported ~449.5 (calculated) High lipophilicity, CNS-targeted Synthesis logic inferred from
BD38820 (2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide) Furan-2-yl, 4-phenylpiperazine, 2,6-difluorobenzamide Not reported 411.44 Enhanced halogen-mediated binding
Compound 11 (Thiazolo[5,4-d]pyrimidine-5,7-diamine derivative) Furan-2-yl, 4-phenylpiperazine, thiazolo-pyrimidine core 218–220 Not reported Anticancer activity in preclinical models
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide 4-Fluorobenzamide, 2-methoxyphenyl-piperazine Not reported ~383.4 (calculated) Serotonin receptor modulation
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Nitrobenzamide, pyridyl, 2-methoxyphenyl-piperazine Crystallized 461.5 Dopamine D2/D3 receptor affinity

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The target compound ’s 4-methoxybenzamide group likely enhances blood-brain barrier penetration compared to halogenated analogues like BD38820 (2,6-difluorobenzamide), which may prioritize peripheral target engagement .
  • The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound suggests a focus on balanced receptor affinity rather than extreme potency.

Piperazine Modifications :

  • Compounds with 4-phenylpiperazine (e.g., target compound, Compound 11 ) exhibit superior metabolic stability over analogues with 4-benzylpiperidine (e.g., Compound 10 in ), which showed lower yields (22%) and lower melting points (155–157°C).

Furan vs. Heterocyclic Replacements :

  • The furan ring in the target compound contrasts with thiazolo-pyrimidine cores in Compound 11 , which demonstrated 60% synthetic yield and higher thermal stability (218–220°C) due to aromatic stacking .

Synthetic Complexity :

  • The target compound’s synthesis aligns with methods for N-substituted acetamide derivatives (e.g., 8b–8e in ), requiring precise coupling of 4-methoxybenzoic acid with furan-piperazine intermediates. However, its lack of a pyridyl or morpholine group (cf. BA75358 in ) simplifies purification relative to more polar analogues.

Research Findings and Implications

  • Pharmacokinetic Predictions : The target compound’s calculated logP (~3.5) suggests moderate solubility, comparable to BD38820 (logP ~3.1) but lower than nitro-substituted derivatives (e.g., ~4.0 for ). This positions it as a candidate for oral bioavailability studies.
  • Target Selectivity : Unlike 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (serotonin receptor activity ), the target compound’s 4-methoxy group may favor dopaminergic or adrenergic receptor interactions, warranting further profiling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide, and how can yield and purity be improved?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1 : Formation of the piperazine-ethyl intermediate via alkylation of 4-phenylpiperazine with a furan-containing halide.
  • Step 2 : Amidation with 4-methoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the final product .
  • Optimization : Use reflux conditions (4–5 hours) and monitor reaction progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Yield improvements (>70%) are achievable by controlling stoichiometry and avoiding side reactions (e.g., over-alkylation) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm proton environments (e.g., furan protons at δ 6.2–7.4 ppm, piperazine methylene at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~463.5) .
  • IR Spectroscopy : Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, furan C-O-C ~1015 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using Ellman’s assay or ADP-Glo™ kinase assays, respectively. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity (therapeutic index >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the furan ring with thiophene or pyridine to assess electronic effects. For example, thiophene derivatives show improved π-π stacking in enzyme pockets .
  • Substituent Effects : Vary the methoxy group (e.g., ethoxy, halogen) on the benzamide moiety. Fluorine substitution enhances metabolic stability and membrane permeability .
  • Piperazine Optimization : Introduce methyl or ethyl groups to the piperazine nitrogen to modulate receptor binding affinity. Molecular docking (AutoDock Vina) predicts binding modes to targets like 5-HT receptors .

Q. What strategies resolve contradictions in biological assay data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma stability, liver microsome metabolism) to identify bioavailability issues. Poor solubility (<50 µg/mL) may necessitate formulation with cyclodextrins .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the furan ring may reduce efficacy .
  • Target Engagement Studies : Employ bioluminescence resonance energy transfer (BRET) or thermal shift assays to confirm target binding in cellular models .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • Docking and MD Simulations : Screen against the ChEMBL database to identify off-targets (e.g., hERG channel inhibition, predicted IC₅₀ <1 µM indicates cardiotoxicity risk) .
  • QSAR Models : Use ADMET Predictor™ or SwissADME to estimate hepatotoxicity (e.g., structural alerts for reactive metabolites) .
  • Transcriptomics : RNA-seq on treated cell lines reveals pathway dysregulation (e.g., apoptosis genes upregulated >2-fold suggests cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.